molecular formula C10H17N3OSi B1507202 1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole-4-carbonitrile

1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole-4-carbonitrile

Cat. No.: B1507202
M. Wt: 223.35 g/mol
InChI Key: FIVQWANVHJBLAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole-4-carbonitrile is a useful research compound. Its molecular formula is C10H17N3OSi and its molecular weight is 223.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H17N3OSi

Molecular Weight

223.35 g/mol

IUPAC Name

1-(2-trimethylsilylethoxymethyl)imidazole-4-carbonitrile

InChI

InChI=1S/C10H17N3OSi/c1-15(2,3)5-4-14-9-13-7-10(6-11)12-8-13/h7-8H,4-5,9H2,1-3H3

InChI Key

FIVQWANVHJBLAY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(N=C1)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A flask charged with imidazole-4-carbonitrile (0.50 g, 5.2 mmol) (Synthesis, 677 (2003)) 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl) (0.95 mL, 5.3 mmol), K2CO3 (1.40 g, 10.4 mmol), and acetone (5 mL) was stirred for 10 h at RT. The mixture was diluted with EtOAc (20 mL) and washed with water (20 mL) and brine (20 mL) and the organic layer dried over MgSO4. The crude product was eluted from a 20-g SPE cartridge (silica) with 30% EtOAc/hexane to give 0.80 g (70%) of the title compound as a colorless oil. Mass spectrum (CI (CH4), m/z) Calcd. for C10H17N3OSi, 224.1 (M+H), found 224.1. b) 2-Bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole-4-carbonitrile
Quantity
0.5 g
Type
reactant
Reaction Step One
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0.95 mL
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reactant
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Name
Quantity
1.4 g
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reactant
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5 mL
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reactant
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Name
Quantity
20 mL
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solvent
Reaction Step Two
Yield
70%

Synthesis routes and methods II

Procedure details

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